molecular formula C16H19NO4 B4441550 N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide

N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide

Cat. No. B4441550
M. Wt: 289.33 g/mol
InChI Key: KEQQOZYBCIDIPF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide, also known as DMPEF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMPEF belongs to the class of compounds known as furanocembranoids, which are natural products found in marine organisms.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in cells. N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models. However, there are also limitations to using N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide. One area of interest is the development of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide-based therapies for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide's potential as an anti-viral agent. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide and its effects on different cell types and experimental conditions.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-11(17-16(18)14-5-4-8-21-14)9-12-6-7-13(19-2)15(10-12)20-3/h4-8,10-11H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQQOZYBCIDIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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